

# Propyne: A Technical Guide for the Alkyne Homologous Series

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## Compound of Interest

Compound Name: *Propyne*

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This technical guide provides an in-depth examination of **propyne** (methylacetylene), a key member of the alkyne homologous series. This document covers its fundamental physicochemical properties, detailed spectroscopic data, experimental protocols for its synthesis and key reactions, and its role as a versatile three-carbon building block in organic synthesis.

## Introduction to Propyne and the Alkyne Series

**Propyne** ( $\text{CH}_3\text{C}\equiv\text{CH}$ ) is the second member of the alkyne homologous series, a family of unsaturated hydrocarbons characterized by the presence of at least one carbon-carbon triple bond and the general formula  $\text{C}_n\text{H}_{2n-2}$ .<sup>[1][2][3]</sup> The triple bond, consisting of one sigma ( $\sigma$ ) and two pi ( $\pi$ ) bonds, confers high reactivity upon alkynes, making them valuable intermediates in chemical synthesis.<sup>[4]</sup> **Propyne**, a colorless, flammable gas at standard conditions, serves as a crucial reagent and precursor in various industrial and laboratory-scale applications, from the synthesis of complex molecules like Vitamin E to its use in specialty fuels.<sup>[5][6]</sup>

The properties of alkynes show predictable trends with increasing molecular weight. The first three members, ethyne, **propyne**, and butyne, are gases at room temperature, while higher members are liquids or solids.<sup>[7]</sup> As terminal alkynes, the acetylenic proton in **propyne** is weakly acidic ( $\text{pK}_a \approx 25$ ) due to the high s-character (50%) of the  $\text{sp}$ -hybridized carbon atom, allowing for its deprotonation to form a potent propynyllithium nucleophile.<sup>[4][8]</sup>

## Physicochemical and Spectroscopic Data

Quantitative data for **propyne** and a comparison of physical properties across the alkyne homologous series are presented below.

### Molecular and Physical Properties of Propyne

A summary of key quantitative data for **propyne** is provided in Table 1. This data is essential for its handling, purification, and use in controlled chemical reactions.

Property	Value	Citations
Molecular Formula	C <sub>3</sub> H <sub>4</sub>	[5]
Molar Mass	40.064 g/mol	[5][9]
Boiling Point	-23.2 °C	[5]
Melting Point	-102.7 °C	[5]
Density (liquid)	0.53 g/cm <sup>3</sup>	[5]
Vapor Pressure	5.2 atm at 20 °C	[5]
Water Solubility	3,640 mg/L at 20 °C	[6]
Dipole Moment	0.780 D	[10]
Explosive Limits in Air	1.7% - 11.7%	[6]

### Structural Parameters of Propyne

The geometry of the **propyne** molecule is defined by its bond lengths and angles, determined by the sp and sp<sup>3</sup> hybridization of its carbon atoms.

Parameter	Value	Citations
Bond Length C≡C	1.206 Å	[10]
Bond Length C-C	1.459 Å	[10]
Bond Length ≡C-H	1.056 Å	[10]
Bond Length -C-H (methyl)	1.105 Å	[10]
Bond Angle C-C≡C	180°	[2][6][10]
Bond Angle H-C-H (methyl)	~109.5°	[2]

## Spectroscopic Data

Spectroscopic analysis is critical for the identification and characterization of **propyne**.

Infrared (IR) Spectroscopy: The IR spectrum of **propyne** shows characteristic absorption bands corresponding to its functional groups.

Wavenumber (cm <sup>-1</sup> )	Vibrational Mode Assignment	Citations
~3300	≡C-H stretch	[11][12]
~2100	C≡C stretch	[11][12]
~2900	-CH <sub>3</sub> stretch	[11][12]
~1400	-CH <sub>3</sub> deformation	[11][12]
1361	Coupling between C-C stretch and CH <sub>3</sub> deformation	[11][12]

Nuclear Magnetic Resonance (NMR) Spectroscopy: In deuteriochloroform, the alkynyl and propargylic protons of **propyne** exhibit nearly identical chemical shifts, resulting in a single sharp singlet in the <sup>1</sup>H NMR spectrum at approximately 1.8 ppm on a 300 MHz instrument.[5] More detailed expected shifts are provided below.

Nucleus	Chemical Shift ( $\delta$ , ppm)	Description	Citations
$^1\text{H}$	~1.8	Methyl Protons ( $-\text{CH}_3$ )	[5]
$^1\text{H}$	~1.8	Acetylenic Proton ( $\equiv\text{C}-\text{H}$ )	[5]
$^{13}\text{C}$	~4.0	Methyl Carbon ( $-\text{CH}_3$ )	[1][13]
$^{13}\text{C}$	~68.0	Internal Alkynyl Carbon ( $-\text{C}\equiv\text{CH}$ )	[1][13]
$^{13}\text{C}$	~84.0	Terminal Alkynyl Carbon ( $-\text{C}\equiv\text{CH}$ )	[1][13]

Mass Spectrometry (MS): The electron ionization mass spectrum of **propyne** is characterized by a molecular ion peak and distinct fragmentation patterns.

m/z	Proposed Fragment Ion	Description	Citations
40	$[\text{C}_3\text{H}_4]^{+\cdot}$	Molecular Ion ( $\text{M}^{+\cdot}$ )	[9][14]
39	$[\text{C}_3\text{H}_3]^+$	Loss of $\text{H}^\cdot$ ( $\text{M}-1$ ), often the base peak	[9][15]

## Physical Properties of the 1-Alkyne Homologous Series

The physical properties of straight-chain 1-alkynes vary systematically with chain length.

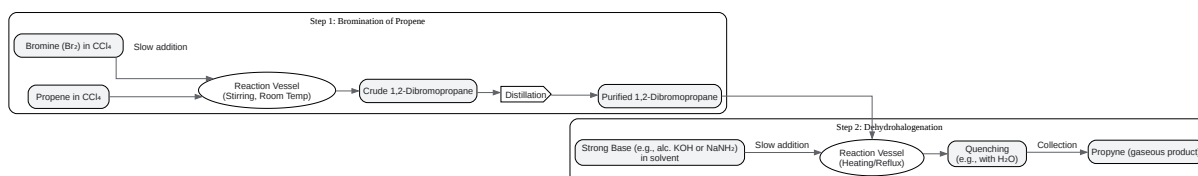
Alkyne	Formula	Molar Mass ( g/mol )	Boiling Point (°C)
Ethyne	C <sub>2</sub> H <sub>2</sub>	26.04	-84
Propyne	C <sub>3</sub> H <sub>4</sub>	40.06	-23.2
1-Butyne	C <sub>4</sub> H <sub>6</sub>	54.09	8.1
1-Pentyne	C <sub>5</sub> H <sub>8</sub>	68.12	39.3
1-Hexyne	C <sub>6</sub> H <sub>10</sub>	82.14	71.3
1-Heptyne	C <sub>7</sub> H <sub>12</sub>	96.17	99.7
1-Octyne	C <sub>8</sub> H <sub>14</sub>	110.20	125.2

## Experimental Protocols

Detailed methodologies for the synthesis of **propyne** and a key synthetic application are provided below. These protocols are based on established chemical principles and serve as a guide for laboratory preparation.

### Synthesis of Propyne via Dehydrohalogenation

**Propyne** can be synthesized from propene through a two-step process: bromination to form 1,2-dibromopropane, followed by a double dehydrohalogenation.



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Caption: Experimental workflow for the synthesis of **propyne**.

#### Protocol 1: Synthesis of 1,2-Dibromopropane from Propene[5][16]

- **Setup:** In a fume hood, equip a round-bottom flask with a magnetic stirrer, a dropping funnel, and a gas inlet/outlet.
- **Reaction:** Dissolve propene in an inert solvent such as carbon tetrachloride (CCl<sub>4</sub>) or dichloromethane in the flask and cool in an ice bath.
- **Bromine Addition:** Slowly add a solution of one molar equivalent of bromine (Br<sub>2</sub>) in the same solvent from the dropping funnel. Maintain stirring throughout the addition. The disappearance of the reddish-brown bromine color indicates the reaction is proceeding.
- **Completion:** Allow the mixture to stir at room temperature for 1-2 hours after the addition is complete to ensure full conversion.
- **Workup:** Wash the reaction mixture with an aqueous solution of sodium thiosulfate to remove any unreacted bromine, followed by a wash with water and then brine.

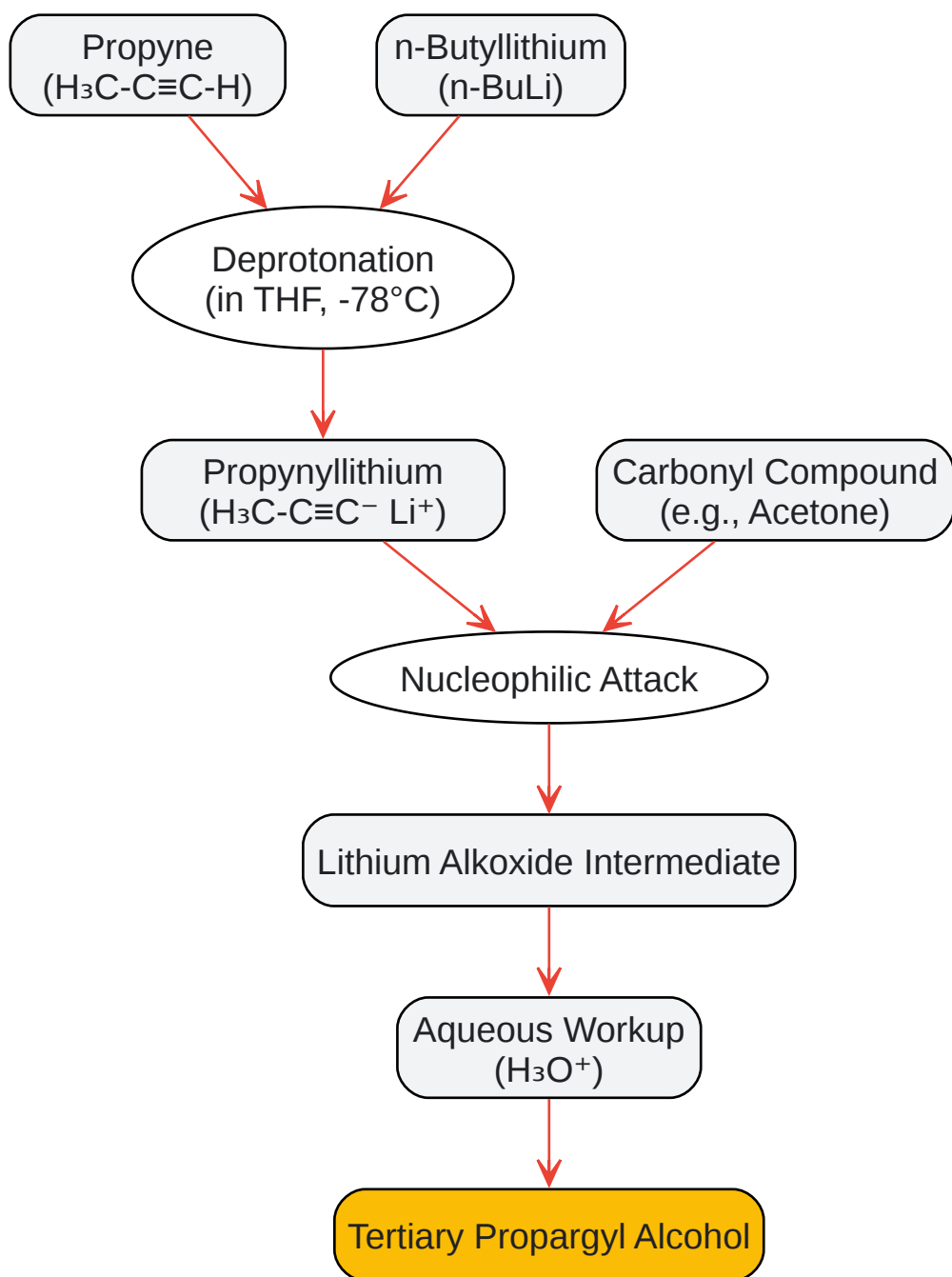
- Purification: Dry the organic layer over anhydrous magnesium sulfate ( $\text{MgSO}_4$ ), filter, and remove the solvent under reduced pressure. The resulting crude 1,2-dibromopropane can be purified by distillation.

Protocol 2: Synthesis of **Propyne** from 1,2-Dibromopropane<sup>[5][17]</sup>

- Setup: In a fume hood, assemble a reflux apparatus with a round-bottom flask, a condenser, and a gas outlet connected to a collection system (e.g., a cold trap or gas burette).
- Reaction: Place a solution of a strong base, such as potassium hydroxide in ethanol (alcoholic KOH) or sodium amide ( $\text{NaNH}_2$ ) in mineral oil or liquid ammonia, into the reaction flask. Use at least two molar equivalents of the base.
- Substrate Addition: Heat the base solution to reflux. Slowly add the purified 1,2-dibromopropane dropwise to the refluxing mixture. **Propyne** gas will evolve immediately.
- Collection: The gaseous **propyne** can be passed through a drying tube (e.g., containing  $\text{CaCl}_2$ ) and collected in a cold trap cooled with liquid nitrogen or a dry ice/acetone bath.
- Caution: This reaction is highly exothermic and generates a flammable gas. All operations must be conducted in a well-ventilated fume hood, away from ignition sources.

## Deprotonation of Propyne and Reaction with a Carbonyl Compound

The acidity of the terminal alkyne allows for the formation of a propynyllithium species, a powerful nucleophile for C-C bond formation.



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Caption: Reaction pathway for the synthesis of a propargyl alcohol.

#### Protocol 3: Synthesis of 2-Methyl-3-pentyn-2-ol[8]

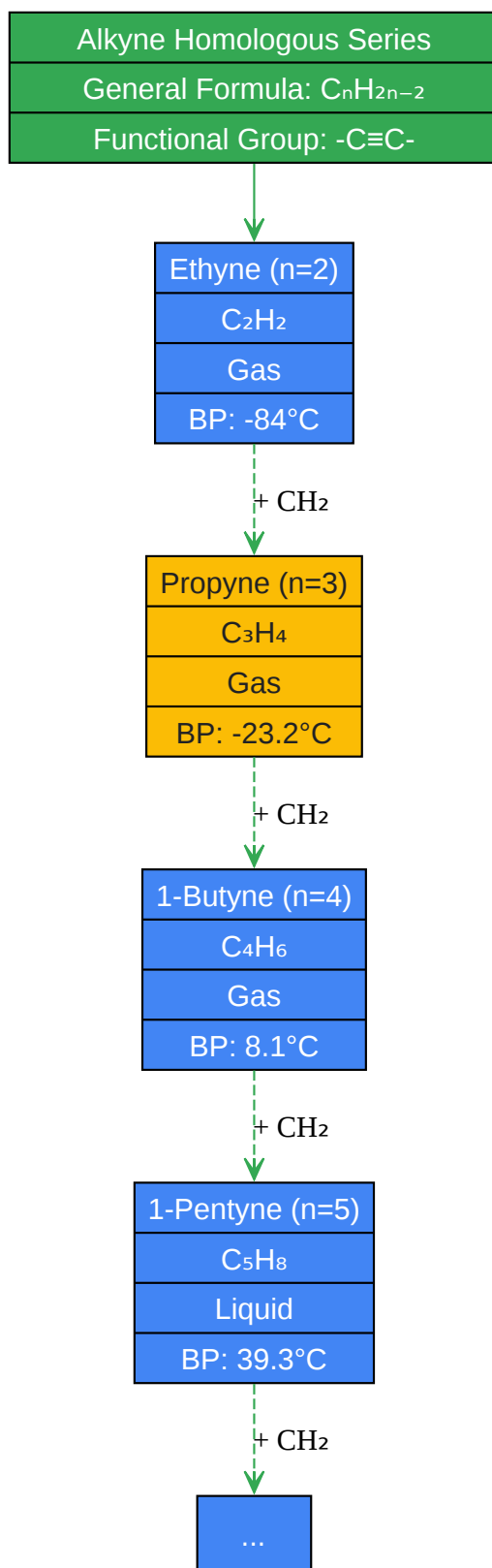
- Setup: In a fume hood, equip a flame-dried, three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, a nitrogen inlet, and a thermometer.



- **Propyne Solution:** Condense a known amount of **propyne** gas into cold (-78 °C) anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere.
- **Deprotonation:** Cool the **propyne** solution to -78 °C (dry ice/acetone bath). Slowly add one equivalent of n-butyllithium (n-BuLi) in hexanes via syringe or dropping funnel, keeping the internal temperature below -70 °C. Stir the resulting propynyllithium solution for 30 minutes at this temperature.
- **Carbonyl Addition:** Add one equivalent of dry acetone dropwise to the propynyllithium solution, again maintaining a temperature below -70 °C.
- **Warming and Quenching:** After the addition is complete, stir the reaction mixture at -78 °C for an additional hour, then allow it to slowly warm to room temperature. Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride (NH<sub>4</sub>Cl).
- **Extraction and Purification:** Transfer the mixture to a separatory funnel and extract with diethyl ether (3x). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>). After filtering and removing the solvent by rotary evaporation, purify the crude product by distillation or column chromatography to yield 2-methyl-3-pentyn-2-ol.

## Logical Relationships in the Alkyne Homologous Series

The structure and properties of alkynes are logically interconnected, following predictable patterns as the carbon chain length increases.



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## References

- 1. <sup>13</sup>C nmr spectrum of propene C<sub>3</sub>H<sub>6</sub> CH<sub>3</sub>CH=CH<sub>2</sub> analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of propene C13 <sup>13</sup>C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. brainly.com [brainly.com]
- 3. fctemis.org [fctemis.org]
- 4. Hydrocarbons- Properties of Alkynes | askITians [askiitians.com]
- 5. benchchem.com [benchchem.com]
- 6. Page loading... [guidechem.com]
- 7. CK12-Foundation [flexbooks.ck12.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Propyne [webbook.nist.gov]
- 10. CCCBDB listing of experimental data page 2 [cccbdb.nist.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. dev.spectrabase.com [dev.spectrabase.com]
- 14. researchgate.net [researchgate.net]
- 15. Video: Mass Spectrometry: Alkyne Fragmentation [jove.com]
- 16. physicsforums.com [physicsforums.com]
- 17. Outline all steps in the synthesis of propyne from each of the following .. [askfilo.com]
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